2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that features a piperidine moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(1-piperidinyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzenesulfonamide structure may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-DIMETHOXY-N-METHYL-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE
- 2,5-DIMETHOXY-N-[2-(1-PYRROLIDINYL)ETHYL]BENZENESULFONAMIDE
Uniqueness
2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both piperidine and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H24N2O4S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-20-13-6-7-14(21-2)15(12-13)22(18,19)16-8-11-17-9-4-3-5-10-17/h6-7,12,16H,3-5,8-11H2,1-2H3 |
InChI Key |
SCMPYJFNNJFBAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCCCC2 |
Origin of Product |
United States |
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